GSK-F1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK-F1は、化合物F1としても知られており、ホスファチジルイノシトール4-キナーゼアルファ(PI4KA)の経口活性阻害剤です。特にC型肝炎ウイルス(HCV)感染の研究において、科学研究で大きな可能性を示しています。 この化合物は、PI4KAに対して高い特異性と効力を示しており、さまざまな研究用途において貴重なツールとなっています .

準備方法

GSK-F1の合成は、重要な中間体の形成と最終的なカップリング反応を含む、複数のステップを伴います。合成ルートは通常、コア構造の調製から始まり、さまざまな化学反応を通じて官能基が導入されます。反応条件は、反応を促進するために、ジメチルスルホキシド(DMSO)などの溶媒と触媒の使用を含むことがよくあります。 工業生産方法では、これらの合成ルートをスケールアップし、最終製品の純度と一貫性を確保する必要があります .

化学反応の分析

GSK-F1は、酸化、還元、置換など、いくつかのタイプの化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、幅広い科学研究への応用があります。化学において、これはPI4KAの阻害とさまざまな細胞プロセスへの影響を研究するためのツールとして使用されます。生物学では、this compoundは、細胞シグナル伝達経路におけるPI4KAの役割とそのがんやウイルス感染などの疾患への関与を調査するために使用されます。医学では、this compoundは、HCV感染症やその他の疾患の治療のための潜在的な治療薬として検討されています。 さらに、this compoundは、創薬や開発に使用される製薬業界でも応用されています .

科学的研究の応用

Scientific Research Applications

1. Hepatitis C Virus Research

GSK-F1's primary application lies in its use as a therapeutic agent against hepatitis C virus replication. Research indicates that PI4KA is essential for HCV replication, making it a viable target for antiviral drug development. Studies using RNA interference have shown that down-regulating PI4KA is tolerated in cultured cell models, suggesting that this compound could effectively reduce HCV levels without significant cytotoxicity .

2. Cancer Research

In cancer biology, this compound has been investigated for its potential to inhibit tumor growth through the modulation of lipid signaling pathways. By inhibiting PI4KA, this compound can alter the levels of phosphatidylinositol phosphates, which are crucial for cell signaling and membrane dynamics in cancer cells. This alteration can affect tumor cell proliferation and survival .

3. Neurodegenerative Diseases

While this compound does not penetrate the blood-brain barrier, its implications in neurodegenerative disease research are notable. The inhibition of PI4KA may influence pathways involved in neuroinflammation and neuronal survival, making it a candidate for further exploration in conditions such as Alzheimer’s disease and other dementias .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Case Studies

Case Study 1: Hepatitis C Treatment

In a controlled study examining the effects of this compound on HCV-infected HepG2 cells, researchers observed a significant decrease in viral RNA levels when treated with varying concentrations of this compound. The results indicated that this compound effectively inhibited HCV replication by targeting PI4KA activity, thereby disrupting lipid synthesis essential for viral assembly .

Case Study 2: Cancer Cell Dynamics

A recent investigation into the effects of this compound on prostate cancer cell lines revealed that treatment led to decreased levels of phosphatidylinositol 4-phosphate at the plasma membrane. This change was associated with reduced cell migration and invasion capabilities, highlighting the compound's potential as an anti-metastatic agent .

作用機序

GSK-F1は、ホスファチジルイノシトール4-リン酸(PI4P)の合成に関与する重要な酵素であるPI4KAの活性を阻害することで効果を発揮します。PI4Pは、膜輸送やシグナル伝達など、さまざまな細胞プロセスにおいて重要な役割を果たす重要な脂質分子です。 PI4KAを阻害することにより、this compoundはPI4Pの産生を阻害し、細胞シグナル伝達経路の変化と、HCV感染症の場合のウイルス複製阻害につながります .

類似化合物との比較

GSK-F1は、他の類似化合物と比較して、PI4KAに対する高い特異性と効力においてユニークです。同様の化合物には、PI4KIIIbeta-IN-10、BF738735、およびGSK-A1などがあります。これらの化合物は、PI4KAまたは関連する酵素を標的としていますが、効力、選択性、薬物動態特性が異なる場合があります。 This compoundは、その強力な阻害活性と経口バイオアベイラビリティにより、科学研究において貴重なツールとなっています .

生物活性

GSK-F1, a potent inhibitor of phosphatidylinositol 4-kinase alpha (PI4KA), has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's mechanisms of action, effects on various cellular processes, and relevant case studies highlighting its efficacy in preclinical models.

This compound selectively inhibits PI4KA, an enzyme critical for phosphatidylinositol signaling pathways. This inhibition disrupts several downstream processes, including:

- Cell Growth and Survival : By modulating PI4P levels, this compound affects the activation of key survival pathways, which can influence cell proliferation and apoptosis.

- Viral Replication : this compound has shown potential in inhibiting the replication of various viruses, including Dengue and Zika viruses, by targeting viral entry and replication mechanisms.

- Inflammatory Responses : The compound may also play a role in modulating immune responses by affecting cytokine production and signaling pathways involved in inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PI4KA activity in various cell lines. Notably, the compound has been shown to:

- Reduce Viral Load : In a study involving Dengue virus-infected cells, treatment with this compound led to a significant decrease in viral RNA levels, indicating its potential as an antiviral agent .

- Induce Apoptosis : this compound treatment resulted in increased apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its utility in cancer therapeutics .

In Vivo Studies

Case studies involving animal models have provided further insights into the biological activity of this compound:

- Cancer Models : In xenograft models of breast cancer, administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups. The underlying mechanism was attributed to its ability to inhibit PI4KA-mediated signaling pathways that promote tumorigenesis.

- Infection Models : In mouse models infected with the Zika virus, this compound administration significantly reduced viral titers and associated pathology .

Data Summary

The following table summarizes key findings from recent studies on this compound:

特性

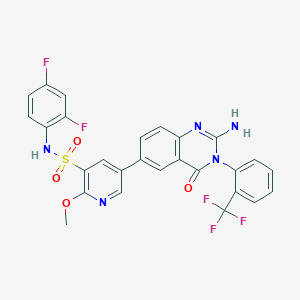

IUPAC Name |

5-[2-amino-4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-6-yl]-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRFVAYVUUHQCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18F5N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。